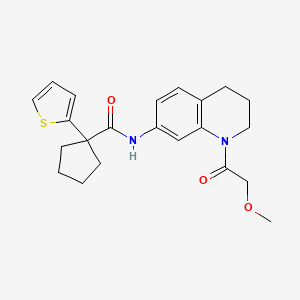![molecular formula C24H20ClN5O2S B2456970 N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-19-8](/img/structure/B2456970.png)
N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the fused ring system and the various functional groups. Techniques like NMR and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, the sulfonyl group could undergo substitution or elimination reactions, and the chlorobenzyl group could undergo nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the amine and sulfonyl groups would likely make it polar and potentially soluble in water .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that can be related to a broader category of [1,2,4]triazoloquinazolinium derivatives. Such compounds have been synthesized through specific reactions, such as treating thiosemicarbazides with dicyclohexylcarbodiimide (DCC), followed by investigations into their crystal and molecular structures via X-ray crystallography. This kind of synthesis offers insights into the potential chemical behaviors and applications of similar compounds in various scientific fields, including pharmaceuticals and material sciences (Crabb et al., 1999).
Biological Activity and Potential Therapeutic Uses
Compounds with structures related to this compound have been studied for their biological activities. For instance, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, a class of compounds with a similar triazoloquinazolinone core, have shown significant H(1)-antihistaminic activity, indicating potential therapeutic applications in treating allergic reactions and possibly other histamine-mediated conditions (Alagarsamy et al., 2008).
Advanced Synthesis Techniques
Research into the synthesis of [1,2,4]triazolo/benzimidazolo quinazolinone derivatives, which share a similar structural framework with this compound, has led to the development of efficient, one-pot synthesis techniques. These methods involve the condensation of specific amines with other chemicals in the presence of green catalysts, showcasing advancements in synthetic chemistry that could be applied to the synthesis and modification of this compound for various applications (Heravi et al., 2010).
Potential Agricultural and Herbicidal Applications
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally related to this compound, have been prepared and found to possess excellent herbicidal activity. This suggests potential applications in agriculture, where compounds of this nature could be developed into new herbicides that control a broad spectrum of vegetation at low application rates (Moran, 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-15-7-12-21(16(2)13-15)33(31,32)24-23-27-22(26-14-17-8-10-18(25)11-9-17)19-5-3-4-6-20(19)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTPIPRFGOCNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2456887.png)

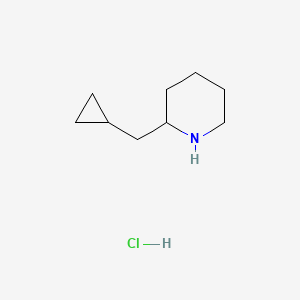
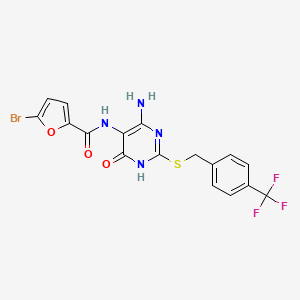
![3-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B2456895.png)
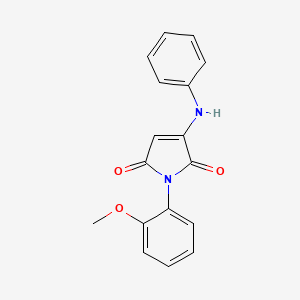
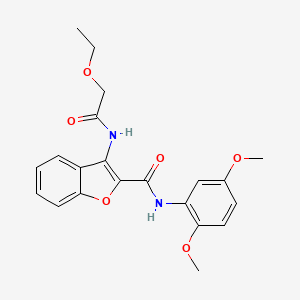
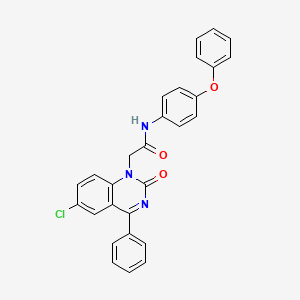

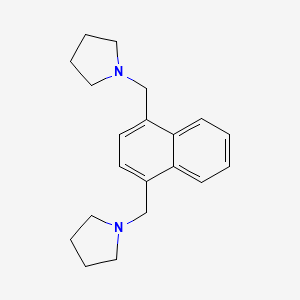
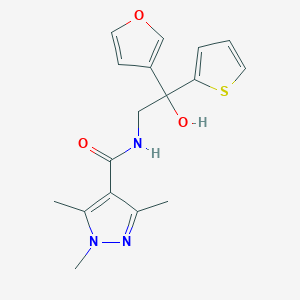
![N-(furan-2-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2456908.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2456909.png)
